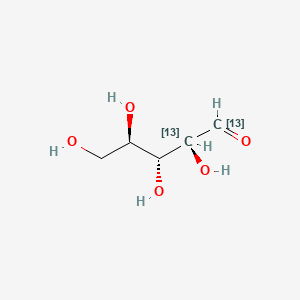

D-Ribose-1,2-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

152.12 g/mol |

IUPAC Name |

(2S,3R,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i1+1,3+1 |

InChI Key |

PYMYPHUHKUWMLA-BZCPYFRZSA-N |

Isomeric SMILES |

C([C@H]([C@H]([13C@@H]([13CH]=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to D-Ribose-1,2-¹³C₂ in Metabolic Tracing

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribose-1,2-¹³C₂ is a stable isotope-labeled form of the naturally occurring pentose sugar, D-ribose. In this isotopologue, the carbon atoms at the first and second positions of the ribose molecule are replaced with the heavy isotope of carbon, ¹³C. This specific labeling makes it an invaluable tool for researchers in the field of metabolic analysis, enabling the precise tracing of the metabolic fate of ribose through various cellular pathways. Unlike radioactive isotopes, stable isotopes are non-hazardous and can be safely used in a wide range of experimental settings, from in vitro cell cultures to in vivo studies.

The primary role of D-Ribose-1,2-¹³C₂ in metabolic tracing is to elucidate the dynamics of pathways that utilize ribose as a key precursor, most notably the pentose phosphate pathway (PPP) and nucleotide biosynthesis. By introducing this labeled compound into a biological system, scientists can track the incorporation of the ¹³C atoms into downstream metabolites. Subsequent analysis using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for the quantification of metabolic fluxes and the determination of relative pathway activities. This technical guide provides a comprehensive overview of D-Ribose-1,2-¹³C₂, its role in metabolic tracing, detailed experimental protocols, and the interpretation of the resulting data.

Core Concepts in Metabolic Tracing with D-Ribose-1,2-¹³C₂

Metabolic tracing with stable isotopes relies on the principle of introducing a labeled substrate into a biological system and monitoring the appearance of the isotope in downstream metabolites. D-Ribose-1,2-¹³C₂ is particularly useful for dissecting the complexities of pentose metabolism.

Upon entering the cell, D-ribose is phosphorylated by the enzyme ribokinase to form ribose-5-phosphate (R5P). This initial phosphorylation is a key entry point into central carbon metabolism.

From ribose-5-phosphate, the ¹³C labels can be traced through two major interconnected pathways:

-

Nucleotide Biosynthesis: Ribose-5-phosphate is a direct precursor for the synthesis of purine and pyrimidine nucleotides, the building blocks of RNA and DNA. The labeled ribose moiety is incorporated into these nucleotides, allowing for the measurement of de novo nucleotide synthesis rates.

-

Pentose Phosphate Pathway (PPP): Ribose-5-phosphate is a central intermediate of the non-oxidative branch of the PPP. Through a series of reversible reactions catalyzed by transketolase and transaldolase, the carbon backbone of R5P is rearranged to produce other sugar phosphates, such as fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P). These intermediates can then enter glycolysis. Tracing the fate of the ¹³C atoms from D-Ribose-1,2-¹³C₂ through the non-oxidative PPP provides valuable insights into the activity and reversibility of these reactions.

Data Presentation: Quantitative Analysis of Metabolite Isotopomer Distribution

The power of stable isotope tracing lies in the ability to quantify the distribution of isotopes in various metabolites. This distribution, known as the mass isotopomer distribution (MID), provides a detailed picture of metabolic pathway utilization. The following tables summarize quantitative data from a study using [1,2-¹³C₂]glucose in human hepatoma (Hep G2) cells, which serves as a relevant model for tracing the fate of a two-carbon labeled pentose precursor through the non-oxidative PPP and glycolysis.[1]

| Metabolite | Isotopomer | Fractional Abundance (%) | Pathway Indicated |

| Lactate | M+1 (¹³C₁) | 1.9 ± 0.2 | Pentose Phosphate Pathway |

| M+2 (¹³C₂) | 10.0 ± 0.8 | Glycolysis | |

| Ribose | M+1 (¹³C₁) | Present | Non-oxidative PPP |

| M+2 (¹³C₂) | Present | Direct incorporation/Non-oxidative PPP |

Table 1: Fractional Abundance of Lactate and Ribose Isotopomers in Hep G2 Cells. Data are presented as mean ± SD. M+1 and M+2 represent molecules with one and two ¹³C atoms, respectively.[1]

| Ribose Isotopomer | Positional Labeling | Fractional Abundance (%) |

| M+1 | [1-¹³C] | Detected |

| [5-¹³C] | Detected | |

| M+2 | [1,2-¹³C₂] | Detected |

| [4,5-¹³C₂] | Detected |

Table 2: Positional Isotopomers of Ribose Detected in Hep G2 Cells. The presence of these specific isotopomers provides detailed information on the carbon rearrangements within the non-oxidative PPP.[1]

Experimental Protocols

Cell Culture and Labeling

-

Cell Seeding: Plate cells (e.g., Hep G2) in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

-

Medium Preparation: Prepare a labeling medium by supplementing a base medium (e.g., DMEM without glucose and pyruvate) with D-Ribose-1,2-¹³C₂ at a final concentration of 5-10 mM. Ensure all other necessary nutrients, including dialyzed fetal bovine serum, are present.

-

Labeling: Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

-

Incubation: Incubate the cells for a time course (e.g., 6, 12, 24 hours) to allow for the incorporation of the labeled ribose into various metabolic pools. The optimal incubation time will depend on the specific metabolic pathways and cell type being studied.

Metabolite Extraction

-

Quenching: Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold PBS.

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells. Scrape the cells and collect the cell lysate.

-

Protein Precipitation: Incubate the lysate at -20°C for at least one hour to precipitate proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

-

Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). Store the dried metabolite extracts at -80°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Derivatization: To increase volatility for GC analysis, derivatize the dried metabolite extracts. A common method is a two-step process:

-

Add methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes to protect carbonyl groups.

-

Add N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMS) and incubate at 60°C for 60 minutes to silylate hydroxyl and amine groups.

-

-

GC-MS Analysis:

-

Injection: Inject the derivatized sample into the GC-MS system.

-

Chromatography: Separate the metabolites on a suitable capillary column (e.g., DB-5ms). A typical temperature program starts at a low temperature (e.g., 100°C), ramps up to a high temperature (e.g., 300°C), and holds for a period to ensure elution of all compounds.

-

Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify all detectable metabolites or in selected ion monitoring (SIM) mode to quantify the mass isotopomer distributions of specific target metabolites with higher sensitivity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

-

Sample Preparation: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

-

NMR Data Acquisition:

-

Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to identify and quantify the major labeled metabolites.

-

For more detailed structural and positional information of the ¹³C labels, acquire two-dimensional (2D) NMR experiments such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation).

-

-

Data Analysis: Process the NMR spectra using appropriate software. The chemical shifts and coupling patterns of the signals will reveal the positions and extent of ¹³C labeling in the metabolites.

Signaling Pathways and Experimental Workflows

Metabolic Fate of D-Ribose-1,2-¹³C₂ in the Pentose Phosphate Pathway and Glycolysis

The following diagram illustrates the flow of the ¹³C labels from D-Ribose-1,2-¹³C₂ through the non-oxidative PPP and into glycolysis.

References

An In-Depth Technical Guide to the Chemical Synthesis and Purification of D-Ribose-1,2-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of D-Ribose-1,2-¹³C₂, a stable isotope-labeled sugar crucial for a variety of research applications, particularly in NMR-based structural and metabolic studies. This document details the probable synthetic pathways, purification protocols, and available quantitative data, offering a valuable resource for researchers in the fields of biochemistry, drug development, and analytical chemistry.

Introduction

D-Ribose, a fundamental component of RNA and various essential biomolecules, when labeled with the stable isotope carbon-13 (¹³C) at specific positions, becomes a powerful tool for tracing metabolic pathways and elucidating molecular structures and dynamics. D-Ribose-1,2-¹³C₂ is of particular interest as the dual labeling at the C1 and C2 positions provides unique spectroscopic signatures for NMR analysis. The synthesis and purification of this specific isotopomer require a multi-step process that combines chemical and enzymatic methods to achieve high isotopic enrichment and chemical purity.

Chemical Synthesis of D-Ribose-1,2-¹³C₂

The synthesis of D-Ribose-1,2-¹³C₂ is not a trivial process and typically involves a chemi-enzymatic approach. While specific proprietary methods are employed by commercial suppliers, a plausible and widely referenced method involves the adaptation of the Kiliani-Fischer synthesis, a classical method for elongating the carbon chain of an aldose.

A likely synthetic strategy starts with a ¹³C-labeled four-carbon sugar precursor, which is then extended to a five-carbon sugar, introducing the second ¹³C label.

Chemi-Enzymatic Synthesis Pathway

A probable synthetic route involves the following key transformations:

-

Starting Material: The synthesis likely commences with a suitably protected form of D-erythrose, a four-carbon aldose, with a ¹³C label already incorporated at the C1 position (D-[1-¹³C]Erythrose).

-

Kiliani-Fischer Synthesis: This crucial step extends the carbon chain by one carbon. The reaction proceeds via a cyanohydrin intermediate, formed by the reaction of the aldehyde group of the erythrose precursor with a ¹³C-labeled cyanide source (e.g., K¹³CN). This introduces the second ¹³C atom at what will become the C2 position of the final ribose molecule.

-

Hydrolysis and Lactonization: The resulting cyanohydrin is then hydrolyzed to a carboxylic acid, which subsequently forms a lactone. This step results in a mixture of two epimeric lactones.

-

Reduction: The separated desired lactone is then reduced to the corresponding aldose, yielding the D-Ribose backbone with ¹³C labels at the C1 and C2 positions.

-

Enzymatic Refinements: Enzymatic reactions may be employed to improve the stereoselectivity of the synthesis or to perform specific modifications.

Alternative Biosynthetic Approaches

An alternative route for the production of labeled D-Ribose involves microbial fermentation. In this approach, microorganisms are cultured in a medium containing ¹³C-labeled glucose as the sole carbon source. Through the pentose phosphate pathway, the microorganisms metabolize the labeled glucose to produce various sugar phosphates, including ribose-5-phosphate. Subsequent enzymatic hydrolysis can then yield the desired D-Ribose with ¹³C incorporation. The specific labeling pattern in the final product would depend on the labeled positions in the starting glucose and the metabolic pathways utilized by the microorganism.

Purification of D-Ribose-1,2-¹³C₂

The purification of D-Ribose-1,2-¹³C₂ is critical to remove unreacted starting materials, reagents, and any isomeric byproducts. High-Performance Liquid Chromatography (HPLC) is the method of choice for achieving the high purity required for research applications.

Purification Workflow

A typical purification workflow would involve the following steps:

-

Initial Work-up: Following the synthesis, the reaction mixture is typically subjected to an initial work-up, which may include extraction, filtration, and concentration to remove bulk impurities.

-

Chromatographic Separation: The crude product is then subjected to one or more rounds of chromatographic purification.

-

Final Product Characterization: The purified product is characterized to confirm its identity, purity, and isotopic enrichment.

Experimental Protocols

While specific, detailed protocols are often proprietary, the following tables summarize typical experimental conditions for the key synthesis and purification steps based on established methodologies for carbohydrate chemistry.

Table 1: Representative Experimental Protocol for Kiliani-Fischer Synthesis

| Step | Reagent/Parameter | Conditions | Purpose |

| Cyanohydrin Formation | D-[1-¹³C]Erythrose, K¹³CN, H₂O | Room temperature, aqueous solution | Chain elongation and introduction of the second ¹³C label. |

| Hydrolysis | Acid (e.g., H₂SO₄) or Base (e.g., Ba(OH)₂) | Heating | Conversion of the nitrile group to a carboxylic acid. |

| Lactonization | Acid catalysis | Heating | Formation of the more stable γ-lactone. |

| Epimer Separation | Chromatography (e.g., silica gel) | Gradient elution | Isolation of the desired D-ribono-γ-lactone. |

| Reduction | NaBH₄ or H₂/Pd-BaSO₄ | Controlled temperature and pH | Reduction of the lactone to the aldose. |

Table 2: Representative HPLC Purification Protocol

| Parameter | Condition | Rationale |

| Column | Amine-based (e.g., NH₂) or specialized carbohydrate column | Provides good selectivity for separating sugars and their isomers. |

| Mobile Phase | Acetonitrile/Water gradient | Allows for the effective elution and separation of polar carbohydrate molecules. |

| Flow Rate | 1-5 mL/min (analytical); >10 mL/min (preparative) | Optimized for resolution and run time. |

| Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Can improve peak shape and resolution. |

| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) | Universal detectors suitable for non-UV absorbing carbohydrates. |

Quantitative Data

Quantitative data for the synthesis of D-Ribose-1,2-¹³C₂ is not widely published in academic literature, as it is often considered proprietary information by commercial suppliers. However, based on the nature of the multi-step synthesis and purification, the following estimations can be made.

Table 3: Estimated and Reported Quantitative Data

| Parameter | Value | Source/Comment |

| Overall Reaction Yield | 10-20% | Estimated, based on the multi-step nature of the Kiliani-Fischer synthesis and subsequent purification losses. |

| Chemical Purity | ≥98% | As reported by various commercial suppliers.[] |

| Isotopic Enrichment | ≥99 atom % ¹³C | As reported by various commercial suppliers.[] |

Conclusion

The chemical synthesis and purification of D-Ribose-1,2-¹³C₂ is a complex process that relies on a combination of classical organic chemistry and modern purification techniques. The chemi-enzymatic route, likely involving a modified Kiliani-Fischer synthesis, provides a viable pathway to this valuable isotopically labeled compound. High-purity D-Ribose-1,2-¹³C₂ is achievable through meticulous HPLC purification. This technical guide provides researchers with a foundational understanding of the core principles and methodologies involved in the production of this important research tool, enabling them to better plan and execute their experimental designs.

References

Understanding 13C Isotopomer Distribution with D-Ribose-1,2-13C2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic fate of D-Ribose-1,2-13C2, a stable isotope-labeled sugar used as a tracer in metabolic flux analysis (MFA). While the use of 13C-labeled glucose is well-documented, this guide focuses on the unique insights that can be gained by directly introducing labeled ribose into cellular metabolism. By tracing the journey of the two labeled carbon atoms, researchers can elucidate the activity of key metabolic pathways, particularly the non-oxidative pentose phosphate pathway (PPP), nucleotide biosynthesis, and glycolysis. This document outlines the theoretical basis for the distribution of 13C isotopomers, provides detailed experimental protocols for conducting such studies, and presents anticipated quantitative data in a structured format.

Core Concepts: The Metabolic Journey of this compound

Exogenously supplied D-ribose is transported into the cell and phosphorylated by ribokinase to form ribose-5-phosphate (R5P). This is a crucial entry point into central carbon metabolism. The 13C labels on the first and second carbons of ribose will subsequently appear in various downstream metabolites, providing a quantitative measure of the metabolic fluxes through connected pathways.

The primary metabolic routes for ribose-5-phosphate are:

-

Nucleotide Biosynthesis: R5P is a direct precursor for the synthesis of purine and pyrimidine nucleotides, the building blocks of DNA and RNA. The ribose moiety of these nucleotides will retain the original labeling pattern of the tracer.

-

Non-oxidative Pentose Phosphate Pathway (PPP): R5P can be converted to other sugar phosphates, such as xylulose-5-phosphate, sedoheptulose-7-phosphate, erythrose-4-phosphate, fructose-6-phosphate, and glyceraldehyde-3-phosphate. The rearrangements of the carbon backbone in this pathway will lead to a predictable scrambling of the 13C labels.

-

Glycolysis and the Tricarboxylic Acid (TCA) Cycle: Through the non-oxidative PPP, the 13C labels from ribose can enter the glycolytic pathway as fructose-6-phosphate and glyceraldehyde-3-phosphate. These intermediates are further metabolized to pyruvate, lactate, and acetyl-CoA, which can then enter the TCA cycle.

By analyzing the mass isotopomer distribution (MID) of these key metabolites using techniques like mass spectrometry or NMR, the relative contributions of these pathways can be determined.

Experimental Protocols

A typical experiment to trace the metabolism of this compound involves several key steps:

1. Cell Culture and Labeling:

-

Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and reach the desired confluency (typically 60-80%).

-

Media Preparation: Prepare a labeling medium by supplementing base medium (e.g., DMEM without glucose and pyruvate) with this compound at a known concentration (e.g., 10 mM). Other essential nutrients should be added back at physiological concentrations.

-

Labeling Incubation: Aspirate the standard growth medium, wash the cells with phosphate-buffered saline (PBS), and replace it with the prepared labeling medium. Incubate the cells for a specific duration (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled ribose.

2. Metabolite Extraction:

-

Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate. Scrape the cells and collect the cell lysate.

-

Centrifugation: Centrifuge the lysate at high speed to pellet cell debris and proteins.

-

Supernatant Collection: Collect the supernatant containing the polar metabolites. The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator.

3. Analytical Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: The dried metabolite extracts are chemically derivatized to increase their volatility and thermal stability for GC analysis. A common method is methoximation followed by silylation.

-

Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Analysis: LC-MS is particularly useful for analyzing non-volatile and thermally labile metabolites, such as nucleotides. The dried metabolite extract is reconstituted in a suitable solvent and injected into the LC-MS system. Different chromatography modes (e.g., HILIC, reversed-phase) can be used to separate various classes of metabolites.

-

4. Data Analysis:

-

Correction for Natural Abundance: The raw mass spectrometry data must be corrected for the natural abundance of 13C and other heavy isotopes to accurately determine the enrichment from the tracer.

-

Metabolic Flux Analysis: The corrected mass isotopomer distributions are then used as input for computational models to estimate the intracellular metabolic fluxes.

Predicted 13C Isotopomer Distribution

The following tables summarize the predicted mass isotopomer distributions (MIDs) of key metabolites after labeling with this compound. These are theoretical distributions based on known biochemical pathways. The actual distributions will vary depending on the cell type, physiological conditions, and incubation time.

Table 1: Predicted Mass Isotopomer Distribution in Pentose Phosphate Pathway Intermediates

| Metabolite | Isotopomer | Predicted Fractional Abundance | Metabolic Origin |

| Ribose-5-Phosphate | M+2 | High | Direct phosphorylation of this compound |

| Xylulose-5-Phosphate | M+2 | Moderate | Isomerization of Ribulose-5-Phosphate |

| Sedoheptulose-7-Phosphate | M+2 | Moderate | Transketolase reaction from Ribose-5-Phosphate |

| Erythrose-4-Phosphate | M+2 | Moderate | Transaldolase reaction |

| Fructose-6-Phosphate | M+2 | Moderate | Transketolase and transaldolase reactions |

| Glyceraldehyde-3-Phosphate | M+2 | Moderate | Transketolase and transaldolase reactions |

Table 2: Predicted Mass Isotopomer Distribution in Glycolytic and TCA Cycle Intermediates

| Metabolite | Isotopomer | Predicted Fractional Abundance | Metabolic Origin |

| 3-Phosphoglycerate | M+2 | Moderate | From Glyceraldehyde-3-Phosphate |

| Phosphoenolpyruvate | M+2 | Moderate | From 3-Phosphoglycerate |

| Pyruvate | M+2 | Moderate | From Phosphoenolpyruvate |

| Lactate | M+2 | Moderate | From Pyruvate |

| Citrate (first turn) | M+2 | Low | Condensation of M+2 Acetyl-CoA and unlabeled Oxaloacetate |

| Glutamate (first turn) | M+2 | Low | From M+2 α-Ketoglutarate |

Visualizing the Metabolic Flow

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and the expected flow of the 13C label from this compound.

An In-depth Technical Guide to 13C Metabolic Flux Analysis Using Labeled Ribose

For Researchers, Scientists, and Drug Development Professionals

Core Principles of 13C Metabolic Flux Analysis (13C-MFA)

Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates of metabolic reactions within a biological system. By introducing substrates labeled with stable isotopes, such as carbon-13 (¹³C), researchers can trace the flow of atoms through metabolic pathways.[1][2] The choice of the isotopic tracer is critical and dictates the specific metabolic pathways that can be resolved.[3] 13C-MFA has become a primary tool for determining detailed metabolic flux distributions in living cells.[4]

The fundamental workflow of a ¹³C-MFA experiment involves several key stages:

-

Isotope Labeling: Cells are cultured in a medium containing a ¹³C-labeled substrate.

-

Isotopic Steady State: The cells are allowed to grow until the isotopic labeling of intracellular metabolites reaches a steady state.

-

Sample Collection: Metabolism is quenched, and metabolites are extracted.

-

Analytical Measurement: The mass isotopomer distributions (MIDs) of key metabolites are measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

-

Computational Flux Estimation: The measured MIDs, along with other physiological data (e.g., substrate uptake and product secretion rates), are used to constrain a computational model of cellular metabolism, which then calculates the intracellular fluxes.[2]

Rationale for Using ¹³C-Labeled Ribose as a Tracer

While ¹³C-labeled glucose is a commonly used tracer for studying central carbon metabolism, ¹³C-labeled ribose offers unique advantages for probing specific areas of metabolism, particularly the Pentose Phosphate Pathway (PPP) and nucleotide biosynthesis.

The PPP is a crucial metabolic route that produces NADPH for reductive biosynthesis and antioxidant defense, and ribose-5-phosphate (R5P), the precursor for nucleotide synthesis.[5] Using ¹³C-labeled glucose can provide insights into the PPP, but the labeling patterns in ribose can be complex due to the reversible reactions of the non-oxidative PPP.[6] By introducing ¹³C-labeled ribose directly, researchers can deconvolve the fluxes through the non-oxidative PPP with greater clarity. Furthermore, tracing labeled ribose provides a direct means to quantify the rates of nucleotide synthesis and salvage pathways, which are critical for cell proliferation and are often dysregulated in diseases like cancer.

Experimental Protocols

The following protocols are based on established methodologies for ¹³C-MFA and are adapted for the use of a ¹³C-ribose tracer.

Cell Culture and Isotope Labeling

-

Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of labeling.

-

Preparation of Labeling Medium: Prepare a base medium that is free of unlabeled ribose. Supplement this medium with dialyzed fetal bovine serum (if required) and a known concentration of the desired ¹³C-labeled ribose isotopomer (e.g., [U-¹³C₅]ribose or [1-¹³C]ribose). The optimal tracer concentration should be determined empirically for the specific cell line and experimental objectives.

-

Isotope Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed ¹³C-ribose labeling medium to the cells.

-

Incubate the cells for a sufficient duration to achieve isotopic steady state. This time should be determined experimentally by collecting samples at multiple time points and measuring the MIDs of key metabolites.

-

Metabolite Quenching and Extraction

-

Quenching: To halt all enzymatic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add an ice-cold quenching solution, such as 80% methanol, to the cells.

-

Extraction:

-

Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the tube and incubate at -20°C for at least 20 minutes to precipitate proteins.

-

Centrifuge at maximum speed for 10-15 minutes at 4°C.

-

Collect the supernatant, which contains the polar metabolites.

-

Dry the metabolite extract using a vacuum concentrator. Store the dried extracts at -80°C until analysis.

-

Sample Preparation for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites often need to be derivatized to increase their volatility.

-

Derivatization:

-

To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes to protect carbonyl groups.

-

Add 80 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMS) and incubate at 60°C for 60 minutes to silylate hydroxyl and amine groups.

-

-

Sample Injection: Transfer the derivatized sample to a GC-MS vial for analysis.

GC-MS Analysis

-

Chromatographic Separation: Use a suitable GC column and oven program to separate the derivatized metabolites. A typical oven program might start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in both full scan mode (to identify metabolites) and selective ion monitoring (SIM) mode (to quantify the mass isotopomer distributions of target metabolites).

Data Analysis and Presentation

Data Processing

-

Peak Integration: Identify and integrate the peak areas for all relevant mass isotopomers of the target metabolites.

-

Correction for Natural Abundance: Correct the raw MIDs for the natural abundance of ¹³C and other heavy isotopes.

-

Metabolic Flux Calculation: Use specialized software (e.g., INCA, Metran) to estimate metabolic fluxes by fitting the corrected MIDs and other physiological rates to a metabolic model of the cell.[7]

Quantitative Data Summary

The following tables provide hypothetical quantitative data from a ¹³C-MFA experiment using [U-¹³C₅]ribose in a cancer cell line under control and drug-treated conditions.

Table 1: Mass Isotopomer Distributions (MIDs) of Key Metabolites

| Metabolite | Mass Isotopomer | Fractional Abundance (%) - Control | Fractional Abundance (%) - Drug-Treated |

| Ribose-5-Phosphate | M+0 | 2.1 | 5.3 |

| M+5 | 97.9 | 94.7 | |

| Sedoheptulose-7-Phosphate | M+0 | 15.8 | 25.1 |

| M+5 | 84.2 | 74.9 | |

| Lactate | M+0 | 70.3 | 85.6 |

| M+1 | 5.2 | 4.1 | |

| M+2 | 18.9 | 8.9 | |

| M+3 | 5.6 | 1.4 | |

| ATP (Ribose moiety) | M+0 | 3.5 | 8.2 |

| M+5 | 96.5 | 91.8 |

Table 2: Calculated Metabolic Fluxes (Relative to Ribose Uptake)

| Metabolic Pathway/Reaction | Calculated Flux - Control | Calculated Flux - Drug-Treated |

| Ribose Uptake | 100 | 100 |

| Oxidative PPP | 15.2 | 8.1 |

| Non-oxidative PPP (net) | 45.7 | 22.5 |

| Glycolysis (from G6P) | 80.1 | 55.9 |

| Nucleotide Synthesis (from R5P) | 30.6 | 15.3 |

| Lactate Secretion | 125.4 | 90.2 |

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 5. embopress.org [embopress.org]

- 6. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exploratory Studies of Nucleotide Biosynthesis with D-Ribose-1,2-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental methodologies, and data interpretation for studying nucleotide biosynthesis using D-Ribose-1,2-¹³C₂ as a metabolic tracer. The strategic placement of the ¹³C labels on the first and second carbon atoms of D-ribose offers a powerful tool to probe the intricate workings of the pentose phosphate pathway (PPP) and its contribution to the synthesis of purine and pyrimidine nucleotides.

Introduction: The Significance of D-Ribose-1,2-¹³C₂ in Metabolic Labeling

Stable isotope labeling is a cornerstone of metabolic research, enabling the tracing of atoms through complex biochemical networks. D-Ribose-1,2-¹³C₂ is a specialized tracer designed to elucidate the fluxes through the oxidative and non-oxidative branches of the pentose phosphate pathway, which is the primary source of ribose for nucleotide synthesis. When cells are cultured in the presence of D-Ribose-1,2-¹³C₂, the labeled ribose is incorporated into newly synthesized nucleotides. The pattern of ¹³C enrichment in these nucleotides, as determined by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides quantitative insights into the activity of these pathways.

The use of [1,2-¹³C₂]glucose, a related tracer, has been instrumental in estimating the flux through the pentose phosphate pathway relative to glycolysis by monitoring the ¹³C distribution in lactate.[1][2] Metabolism of [1,2-¹³C₂]glucose through the oxidative PPP results in a singly labeled ribose, while the non-oxidative PPP leads to scrambling of the labels.[3] By directly supplying D-Ribose-1,2-¹³C₂, researchers can bypass glycolysis and focus more specifically on the downstream pathways of ribose utilization.

Core Signaling Pathways and Experimental Workflow

The experimental workflow for a typical study involving D-Ribose-1,2-¹³C₂ involves several key stages, from cell culture and labeling to sample preparation and analysis. The central metabolic pathways under investigation are the pentose phosphate pathway and the subsequent purine and pyrimidine biosynthesis pathways.

The metabolism of D-Ribose-1,2-¹³C₂ is intricately linked to the pentose phosphate pathway. The labeled ribose can be phosphorylated to ribose-5-phosphate, a key precursor for nucleotide synthesis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accuracy of metabolic labeling studies. Below are protocols for key experiments, synthesized from established practices in the field.

-

Cell Seeding: Plate cells (e.g., A549 human lung carcinoma cells) in appropriate culture dishes and grow to a desired confluency (typically 60-80%) in standard growth medium.

-

Labeling Medium Preparation: Prepare a custom growth medium where unlabeled glucose and ribose are replaced with D-Ribose-1,2-¹³C₂ at a known concentration. The concentration may vary depending on the experimental goals and cell line.

-

Labeling: Remove the standard growth medium, wash the cells with phosphate-buffered saline (PBS), and add the labeling medium.

-

Incubation: Incubate the cells for a specific duration (e.g., 24 hours) to allow for the uptake and metabolism of the labeled ribose. Time-course experiments can be performed to study the dynamics of nucleotide synthesis.

-

Quenching Metabolism: Aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a cold extraction solvent (e.g., 80% methanol) to quench metabolic activity.

-

Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

For robust analysis by mass spectrometry, especially with nano-electrospray ionization (nanoESI), sample cleanup is often necessary.

-

Solid-Phase Extraction: Process the polar extract using a C18 tip to remove salts and other interfering compounds. This step is crucial for achieving a stable nanoESI current for direct-infusion mass spectrometry.[4]

-

Solvent Evaporation and Reconstitution: Dry the cleaned extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in a solvent compatible with the chosen analytical method (e.g., 50% acetonitrile for LC-MS).

High-resolution mass spectrometry is essential for resolving the different isotopologues of nucleotides.

-

Instrumentation: Utilize a high-resolution mass spectrometer such as a Fourier-transform ion cyclotron resonance (FTICR) mass spectrometer or an Orbitrap-based instrument.[4][5]

-

Ionization: Employ a suitable ionization technique, such as heated electrospray ionization (HESI) or nanoESI, typically in negative ion mode for nucleotide analysis.

-

Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 300-2000 m/z) to detect the various nucleotide species and their isotopologues.

-

Isotopologue Distribution Analysis: The primary data output will be the mass spectra showing the distribution of isotopologues for each nucleotide. The relative abundance of the M+1, M+2, etc. peaks reflects the degree of ¹³C incorporation.

NMR provides detailed information about the specific positions of ¹³C labels within the ribose moiety of nucleotides.

-

Sample Preparation: Labeled nucleotides can be purified from cell extracts for NMR analysis. For in-depth structural and dynamic studies, enzymatic synthesis of ¹³C-labeled nucleotides may be employed.[6][7]

-

Instrumentation: A high-field NMR spectrometer (e.g., 950 MHz) equipped with a cryogenic probe is recommended for enhanced sensitivity and resolution.[8]

-

NMR Experiments: A suite of ¹³C-direct detected NMR experiments can be used to assign the resonances of the ribose carbons.[8] These experiments help in unambiguously determining the labeling pattern. Heteronuclear NMR spin relaxation studies can provide insights into the conformational dynamics of the ribose ring.[9]

Quantitative Data Presentation

The quantitative data from these experiments are typically presented as the relative abundances of different isotopologues. The following table illustrates how such data might be structured for purine and pyrimidine nucleotides after labeling with D-Ribose-1,2-¹³C₂. The values are hypothetical and for illustrative purposes.

| Nucleotide | Isotopologue | Relative Abundance (%) | Interpretation |

| ATP | M+0 | 5.0 | Unlabeled pool |

| M+1 | 15.0 | Incorporation of a single ¹³C atom | |

| M+2 | 75.0 | Direct incorporation of D-Ribose-1,2-¹³C₂ | |

| M+3 and above | 5.0 | Contribution from other metabolic pathways or label scrambling | |

| GTP | M+0 | 6.0 | Unlabeled pool |

| M+1 | 14.0 | Incorporation of a single ¹³C atom | |

| M+2 | 74.0 | Direct incorporation of D-Ribose-1,2-¹³C₂ | |

| M+3 and above | 6.0 | Contribution from other metabolic pathways or label scrambling | |

| UTP | M+0 | 8.0 | Unlabeled pool |

| M+1 | 18.0 | Incorporation of a single ¹³C atom | |

| M+2 | 70.0 | Direct incorporation of D-Ribose-1,2-¹³C₂ | |

| M+3 and above | 4.0 | Contribution from other metabolic pathways or label scrambling | |

| CTP | M+0 | 9.0 | Unlabeled pool |

| M+1 | 17.0 | Incorporation of a single ¹³C atom | |

| M+2 | 69.0 | Direct incorporation of D-Ribose-1,2-¹³C₂ | |

| M+3 and above | 5.0 | Contribution from other metabolic pathways or label scrambling |

A high abundance of the M+2 isotopologue for the ribonucleotides would strongly indicate that the dominant pathway for their synthesis is the direct incorporation of the exogenously supplied ribose. The presence of M+1 could suggest some degree of label scrambling through the non-oxidative PPP or other metabolic routes.

Conclusion

Exploratory studies using D-Ribose-1,2-¹³C₂ provide a nuanced view of nucleotide biosynthesis. By combining careful experimental design, robust analytical techniques like high-resolution mass spectrometry and NMR spectroscopy, and rigorous data analysis, researchers can gain valuable insights into the regulation of these fundamental pathways. This knowledge is critical for understanding normal cellular physiology and for the development of novel therapeutic strategies targeting metabolic pathways in diseases such as cancer and viral infections.

References

- 1. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymatic synthesis and structural characterization of 13C, 15N-poly(ADP-ribose) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 13C-direct detected NMR experiments for the sequential J-based resonance assignment of RNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alternate-site isotopic labeling of ribonucleotides for NMR studies of ribose conformational dynamics in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Mapping Central Carbon Metabolism: An In-depth Technical Guide to the Use of D-Ribose-1,2-13C2 Tracer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of the stable isotope tracer, D-Ribose-1,2-13C2, for mapping central carbon metabolism, with a particular focus on the pentose phosphate pathway (PPP). While the direct literature on this compound is limited, this guide synthesizes the foundational principles of 13C-metabolic flux analysis (MFA) and adapts established protocols from closely related tracers, such as [1,2-13C2]glucose, to provide a practical framework for its use.

Introduction to 13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[1] By introducing a substrate labeled with the stable isotope 13C, researchers can trace the path of carbon atoms through various metabolic pathways. The distribution of 13C in downstream metabolites, known as the mass isotopomer distribution (MID), is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This data is then used in computational models to estimate intracellular metabolic fluxes. The choice of the 13C-labeled tracer is critical and dictates the specific pathways that can be resolved with high precision.[2]

The Pentose Phosphate Pathway: A Key Metabolic Hub

The pentose phosphate pathway is a crucial branch of central carbon metabolism that runs in parallel to glycolysis. It has two primary functions:

-

Production of NADPH: NADPH is the primary cellular reductant, essential for antioxidant defense and reductive biosynthesis (e.g., fatty acid and nucleotide synthesis).

-

Synthesis of Pentose Phosphates: Ribose-5-phosphate, a key product of the PPP, is the precursor for nucleotide and nucleic acid synthesis.

The PPP consists of an oxidative and a non-oxidative branch. The oxidative branch is a non-reversible pathway that generates NADPH, while the non-oxidative branch consists of a series of reversible reactions that interconvert pentose phosphates and glycolytic intermediates. Understanding the flux through the PPP is critical in various research areas, including cancer metabolism, neurodegenerative diseases, and immunology.

This compound as a Tracer for the Pentose Phosphate Pathway

While [1,2-13C2]glucose is a commonly used tracer for elucidating PPP activity, this compound offers a more direct approach to studying pentose metabolism.[2][3] By introducing the label directly at the level of a five-carbon sugar, this tracer can provide unique insights into the downstream fates of ribose, including its entry into the non-oxidative PPP, conversion to glycolytic intermediates, and incorporation into nucleotides.

The metabolism of this compound is expected to proceed as follows:

-

Uptake and Phosphorylation: D-Ribose is taken up by cells and phosphorylated to Ribose-5-phosphate.

-

Entry into the Non-Oxidative PPP: The labeled Ribose-5-phosphate enters the non-oxidative branch of the PPP.

-

Carbon Shuffling: Through the action of transketolase and transaldolase, the 13C labels are transferred to various intermediates, including sedoheptulose-7-phosphate, erythrose-4-phosphate, fructose-6-phosphate, and glyceraldehyde-3-phosphate.

-

Entry into Glycolysis: The labeled fructose-6-phosphate and glyceraldehyde-3-phosphate can then enter the glycolytic pathway, leading to the formation of labeled pyruvate and lactate.

-

Nucleotide Synthesis: Labeled Ribose-5-phosphate is also a direct precursor for the synthesis of nucleotides, allowing for the tracing of carbon into RNA and DNA.

Theoretical Labeling Patterns

The use of this compound allows for the deconvolution of fluxes through the non-oxidative PPP. The specific labeling patterns in downstream metabolites provide information on the relative activities of transketolase and transaldolase.

Caption: Metabolic fate of this compound tracer.

Experimental Protocols

The following protocols are adapted from established methodologies for 13C-MFA using labeled sugars and provide a framework for conducting experiments with this compound.

Cell Culture and Labeling

References

Unraveling Cellular Energy Landscapes: An In-depth Guide to Stable Isotope Tracing in Bioenergetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of stable isotope tracing, a powerful methodology for elucidating the intricate network of metabolic pathways that govern cellular bioenergetics. By tracking the fate of isotopically labeled nutrients, researchers can gain unprecedented insights into the dynamic regulation of energy production, biosynthesis, and cellular signaling. This paper details the core principles, experimental protocols, data interpretation, and applications of this technology, with a particular focus on its relevance to drug discovery and development.

Introduction to Stable Isotope Tracing and Metabolic Flux Analysis

Stable isotope tracing is a technique that utilizes non-radioactive isotopes, most commonly carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H), to label metabolic substrates.[1][2] These labeled compounds are introduced to cells or organisms, and their incorporation into downstream metabolites is monitored over time.[3] This allows for the qualitative and quantitative assessment of metabolic pathway activity.[4]

Metabolic Flux Analysis (MFA) is a computational method that leverages stable isotope labeling data to calculate the rates (fluxes) of metabolic reactions within a biochemical network.[5][6] By providing a quantitative measure of pathway utilization, MFA offers a more dynamic and functional view of cellular metabolism compared to static measurements of metabolite concentrations.[3][7] This approach is instrumental in identifying metabolic reprogramming in disease states, such as cancer, and in understanding the mechanism of action of therapeutic agents.[3][7]

Core Methodologies and Experimental Protocols

The successful implementation of stable isotope tracing experiments requires meticulous attention to detail in experimental design and execution. The general workflow involves cell culture with labeled substrates, sample quenching and metabolite extraction, and subsequent analysis by mass spectrometry.

Experimental Workflow

The following diagram illustrates a typical workflow for a stable isotope tracing experiment.

A typical experimental workflow for stable isotope tracing studies.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling

-

Cell Seeding: Plate mammalian cells at a density that will ensure they are in the exponential growth phase at the time of labeling. A minimum of 3-5 replicates per condition is recommended for statistical power.[8]

-

Media Preparation: Prepare culture medium containing the desired stable isotope-labeled substrate (e.g., [U-¹³C]-glucose, [U-¹³C, ¹⁵N]-glutamine). The concentration of the labeled substrate should be carefully chosen to mimic physiological conditions.

-

Labeling: When cells reach the desired confluency, replace the standard medium with the isotope-containing medium. The duration of labeling depends on the pathways of interest; glycolysis reaches isotopic steady state in approximately 15-30 minutes, the TCA cycle in 2-4 hours, and nucleotides in 6-15 hours.[9]

Protocol 2: Metabolite Quenching and Extraction

-

Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold saline. Immediately add a pre-chilled extraction solvent, typically a methanol/water mixture (e.g., 80% methanol).[10]

-

Cell Lysis and Extraction: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly to ensure complete lysis.

-

Protein and Debris Removal: Centrifuge the lysate at high speed (e.g., 10,000 g) at 4°C to pellet protein and cell debris.[11]

-

Sample Collection: Carefully collect the supernatant containing the metabolites. For untargeted analysis, it is recommended to pool a small aliquot from each sample to create a quality control (QC) sample.[10]

-

Storage: Store the extracted metabolite samples at -80°C until analysis.[10]

Protocol 3: Mass Spectrometry Analysis

-

Instrumentation: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical platforms for metabolomics.[12] GC-MS often requires derivatization of metabolites to increase their volatility, while LC-MS can analyze a wider range of compounds in their native state.[12]

-

GC-MS Analysis of Amino Acids (as an example):

-

Hydrolysis: Hydrolyze cellular protein to release amino acids.

-

Derivatization: Derivatize the amino acids to make them volatile for GC analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[13]

-

Injection and Separation: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the amino acids based on their boiling points and interactions with the column.

-

Mass Analysis: The mass spectrometer ionizes the separated amino acids and measures the mass-to-charge ratio (m/z) of the resulting fragments. The incorporation of ¹³C results in a predictable mass shift in the fragments.[13]

-

Quantitative Data Presentation

Metabolic flux analysis provides quantitative data on the rates of reactions in central carbon metabolism. The following tables summarize representative flux data for key bioenergetic pathways in mammalian cells, highlighting differences observed between normal and cancerous states.

Table 1: Glycolytic Fluxes in Mammalian Cells

| Cell Line | Condition | Glucose Uptake (nmol/10⁶ cells/h) | Lactate Secretion (nmol/10⁶ cells/h) | Reference |

| Proliferating Cancer Cells | - | 100–400 | 200–700 | [14] |

| 3T3 Fibroblasts | Basal | ~150 | ~250 | [15] |

| 3T3 Fibroblasts | Ras Activated | ~250 | ~400 | [15] |

Table 2: Tricarboxylic Acid (TCA) Cycle and Anaplerotic Fluxes

| Cell Line | Condition | Relative TCA Cycle Flux (%) | Glutamine Anaplerosis (%) | Reference |

| Normal Human Mammary Epithelial Cells (HMEC) | - | High | Low | [16] |

| Tumorigenic HMEC | - | Maintained | High | [16] |

| Non-Small Cell Lung Cancer (NSCLC) | in vivo | High | High (including lactate catabolism) | [3] |

Table 3: Pentose Phosphate Pathway (PPP) Fluxes

| Cell Type | Condition | Oxidative PPP Flux (% of Glucose Uptake) | Reference |

| Neurons | - | ~19% (combined oxidative/non-oxidative) | [17] |

| Proliferating Cancer Cells | - | <10% | [18] |

| Tumorigenic HMEC | - | Enhanced | [16] |

Signaling Pathways in Cellular Bioenergetics

Cellular metabolism is tightly regulated by intricate signaling networks that sense nutrient availability and energetic status. Key regulators include AMPK and mTOR, which play opposing roles in controlling cell growth and catabolism.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a critical energy sensor that is activated under conditions of low cellular energy (high AMP:ATP ratio).[19] Activated AMPK promotes catabolic pathways to generate ATP while inhibiting anabolic processes that consume energy.

AMPK activation in response to low energy status.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and proliferation.[20] As part of the mTORC1 complex, it integrates signals from growth factors and nutrients to promote anabolic processes such as protein and lipid synthesis.[20][21]

mTORC1 activation by growth factors and nutrients.

Applications in Drug Development

Stable isotope tracing and MFA are invaluable tools in the pharmaceutical industry for:

-

Target Identification and Validation: By identifying metabolic pathways that are essential for disease progression, researchers can pinpoint novel drug targets.[3]

-

Mechanism of Action Studies: These techniques can elucidate how a drug candidate modulates specific metabolic pathways, providing a deeper understanding of its therapeutic effects.

-

Biomarker Discovery: Metabolic signatures identified through isotope tracing can serve as biomarkers for disease diagnosis, prognosis, and response to therapy.

-

Toxicology Studies: MFA can help to assess the off-target effects of drugs on cellular metabolism.

Conclusion

Stable isotope tracing, coupled with metabolic flux analysis, provides a powerful and quantitative approach to unraveling the complexities of cellular bioenergetics. The detailed protocols and data presented in this guide offer a framework for researchers to apply these techniques to their own studies. As our understanding of the metabolic underpinnings of disease continues to grow, these methodologies will be increasingly critical in the development of novel and effective therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Studying metabolic flux adaptations in cancer through integrated experimental-computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tricarboxylic Acid Cycle Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 6. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 7. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mcgill.ca [mcgill.ca]

- 9. cancer.northwestern.edu [cancer.northwestern.edu]

- 10. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. Guide for metabolomics experiments | Nebraska Center for Integrated Biomolecular Communication | Nebraska [ncibc.unl.edu]

- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 13. shimadzu.com [shimadzu.com]

- 14. d-nb.info [d-nb.info]

- 15. Four key steps control glycolytic flux in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dspace.mit.edu [dspace.mit.edu]

- 17. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolic flux rewiring in mammalian cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cellular Metabolism Pathways | Cell Signaling Technology [cellsignal.com]

- 20. researchgate.net [researchgate.net]

- 21. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Tracking Carbon Flow in Glycolysis: An In-depth Technical Guide to the D-Ribose-1,2-¹³C₂ Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of D-Ribose-1,2-¹³C₂ as a stable isotope tracer to elucidate carbon flow through glycolysis and the pentose phosphate pathway (PPP). The strategic placement of the heavy carbon isotopes on the first and second carbon atoms of the ribose molecule allows for the differentiation of these two critical metabolic pathways, providing valuable insights into cellular metabolism. This guide details the underlying principles, experimental protocols, data analysis, and visualization of the metabolic pathways involved.

Introduction to ¹³C Metabolic Flux Analysis with D-Ribose-1,2-¹³C₂

Metabolic flux analysis (MFA) using stable isotopes like ¹³C is a powerful technique to quantify the rates of metabolic reactions within a cell.[1][2] By supplying cells with a substrate labeled with ¹³C, the labeled carbon atoms are incorporated into downstream metabolites. The pattern of this incorporation, known as the mass isotopomer distribution (MID), provides a detailed fingerprint of the metabolic pathways that were active.

D-Ribose-1,2-¹³C₂ is a particularly informative tracer for distinguishing between glycolysis and the oxidative pentose phosphate pathway.[1][2][3] When [1,2-¹³C₂]glucose (which is metabolically interchangeable with D-Ribose-1,2-¹³C₂ for these pathways) enters glycolysis, it is cleaved into two three-carbon molecules, resulting in pyruvate and subsequently lactate that are labeled with two ¹³C atoms (M+2). Conversely, entry into the oxidative PPP involves a decarboxylation step where the first carbon is lost as CO₂. This leads to the formation of singly labeled (M+1) and unlabeled (M+0) pyruvate and lactate, in addition to M+2 species arising from the non-oxidative PPP.[3][4] Analysis of the MIDs of these key metabolites allows for the calculation of the relative flux through each pathway.

Quantitative Data Presentation

The following table summarizes the mass isotopomer distribution of lactate and ribose in human hepatoma (Hep G2) cells after incubation with 30% enriched [1,2-¹³C₂]glucose for 24-72 hours. This data provides a quantitative insight into the relative activities of glycolysis and the pentose phosphate pathway in this cell line.

| Metabolite | Mass Isotopomer | Fractional Abundance (%) | Inferred Pathway Contribution |

| Lactate | M+0 (Unlabeled) | 88.1 | Endogenous unlabeled sources |

| M+1 | 1.9 | Pentose Phosphate Pathway | |

| M+2 | 10.0 | Glycolysis | |

| Ribose | [1-¹³C] | Detected | Oxidative Pentose Phosphate Pathway |

| [5-¹³C] | Detected | Non-oxidative Pentose Phosphate Pathway | |

| [1,2-¹³C₂] | Detected | Direct incorporation/Non-oxidative PPP | |

| [4,5-¹³C₂] | Detected | Non-oxidative Pentose Phosphate Pathway |

Data adapted from a study on human hepatoma cells (Hep G2) incubated with 30% enriched [1,2-¹³C₂]glucose.

Experimental Protocols

This section provides a detailed methodology for conducting a ¹³C labeling experiment using D-Ribose-1,2-¹³C₂ to track carbon flow in glycolysis.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate mammalian cells (e.g., Hep G2, A549) in a suitable culture vessel (e.g., 6-well plates or T-25 flasks) and grow to the desired confluency (typically 70-80%).

-

Media Preparation: Prepare a custom growth medium where the standard glucose is replaced with D-Ribose-1,2-¹³C₂. The concentration of the labeled ribose should be equivalent to the glucose concentration in the standard medium. Ensure the medium is supplemented with all other necessary nutrients, such as amino acids and vitamins, and dialyzed fetal bovine serum to minimize the presence of unlabeled glucose.

-

Initiation of Labeling:

-

Aspirate the standard growth medium from the cells.

-

Wash the cell monolayer once with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled glucose.

-

Immediately add the pre-warmed D-Ribose-1,2-¹³C₂ containing medium to the cells.

-

-

Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the ¹³C label into downstream metabolites and to reach isotopic steady state. This duration can range from a few hours to 24 hours or more, depending on the cell type and the metabolic pathway of interest. For glycolytic intermediates, isotopic steady state is often reached within minutes to a few hours.[4]

Metabolite Extraction

-

Quenching Metabolism:

-

Aspirate the labeling medium.

-

Immediately add ice-cold 80% methanol to the culture vessel to quench all enzymatic activity.

-

-

Cell Lysis and Collection:

-

Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

-

Extraction:

-

Vortex the cell suspension vigorously for 1 minute.

-

Incubate the mixture at -20°C for at least 1 hour to precipitate proteins.

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

-

Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube. The supernatant can be stored at -80°C until analysis.

GC-MS Analysis of ¹³C-Labeled Metabolites

-

Sample Derivatization:

-

Dry the metabolite extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

Derivatize the dried metabolites to make them volatile for gas chromatography. A common method is methoximation followed by silylation with a reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Use a GC system equipped with a suitable capillary column (e.g., DB-5ms).

-

Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer can be used.

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.

-

Temperature Program: Use a temperature gradient to separate the metabolites. A typical program might start at a low temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C).

-

Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify all metabolites or in selected ion monitoring (SIM) mode to quantify the abundance of specific mass isotopomers of target metabolites.

-

-

Data Analysis:

-

Identify the peaks corresponding to the metabolites of interest based on their retention times and mass spectra.

-

Determine the mass isotopomer distribution (MID) for each metabolite by integrating the peak areas of the different mass isotopologues (M+0, M+1, M+2, etc.).

-

Correct the raw MID data for the natural abundance of ¹³C.

-

Visualization of Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key metabolic pathways and the experimental workflow.

Caption: Carbon flow from D-Ribose-1,2-¹³C₂ through Glycolysis and the Pentose Phosphate Pathway.

Caption: Experimental workflow for ¹³C metabolic flux analysis using D-Ribose-1,2-¹³C₂.

Conclusion

The use of D-Ribose-1,2-¹³C₂ as a tracer in metabolic flux analysis provides a robust and insightful method for dissecting the contributions of glycolysis and the pentose phosphate pathway to cellular metabolism. The distinct labeling patterns generated in key downstream metabolites offer a clear quantitative measure of the relative flux through these pathways. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers to implement this powerful technique in their own studies. By carefully following these procedures and employing appropriate data analysis, scientists can gain a deeper understanding of the metabolic reprogramming that occurs in various physiological and pathological states, which is of particular importance in fields such as cancer research and drug development.

References

- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

D-Ribose-1,2-¹³C₂: A Technical Guide to its Properties, Stability, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the basic properties, stability, and key applications of D-Ribose-1,2-¹³C₂. This isotopically labeled sugar is a critical tool in metabolic research, enabling the precise tracing of the pentose phosphate pathway and other interconnected metabolic routes. This document offers detailed experimental protocols and visual representations of relevant pathways and workflows to support its use in a laboratory setting.

Core Properties

D-Ribose-1,2-¹³C₂ is a specialized form of D-ribose where the carbon atoms at the C1 and C2 positions are replaced with the stable isotope ¹³C. This labeling provides a distinct mass shift, allowing for its differentiation from the unlabeled endogenous ribose pool in biological systems.

| Property | Value |

| Chemical Formula | ¹³C₂C₃H₁₀O₅ |

| Molecular Weight | 152.12 g/mol |

| Physical Appearance | White solid/powder |

| Melting Point | 88-92 °C (decomposes)[1][2] |

| Optical Activity | [α]20/D -20°, c = 4 in H₂O[1] |

| Isotopic Purity | ≥99 atom % ¹³C[1][2] |

| Chemical Purity (HPLC) | ≥99%[1][2] |

Stability Profile

The stability of D-ribose is a critical factor for its use in experimental settings. Studies have shown that ribose is relatively unstable in aqueous solutions, with its degradation rate being dependent on both pH and temperature.

| pH | Temperature (°C) | Half-life |

| 7.0 | 100 | 73 minutes |

| 7.0 | 0 | 44 years |

Data adapted from a study on the decomposition of ribose, suggesting that storage at low temperatures is crucial for long-term stability.[2]

Under neutral and alkaline conditions, D-ribose has been shown to produce formaldehyde.[3][4] This degradation is time and concentration-dependent. For instance, a 100 mM solution of D-ribose in a pH 8.0 buffer at 37°C shows significant formaldehyde production over three days.[3]

Storage Recommendations: For optimal stability, D-Ribose-1,2-¹³C₂ should be stored at room temperature, protected from light and moisture.

Signaling Pathways and Metabolic Tracing

D-Ribose-1,2-¹³C₂ is an invaluable tracer for metabolic flux analysis (MFA), particularly for elucidating the dynamics of the pentose phosphate pathway (PPP). Furthermore, its unlabeled counterpart, D-ribose, has been shown to participate in signaling events, such as the induction of inflammation.

D-Ribose Induced NF-κB Signaling Pathway

D-ribose can non-enzymatically glycate proteins to form advanced glycation end products (AGEs). These AGEs can then bind to the Receptor for Advanced Glycation End Products (RAGE), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB and subsequent inflammation.[1][5][6]

Caption: D-Ribose induced NF-κB signaling via RAGE.

Experimental Workflow: ¹³C-Metabolic Flux Analysis

The primary application of D-Ribose-1,2-¹³C₂ is in metabolic flux analysis (MFA) to quantify the carbon flow through the pentose phosphate pathway and connected metabolic networks.[7][8][9][10] A general workflow for such an experiment is outlined below.

Caption: General workflow for ¹³C-Metabolic Flux Analysis.

Experimental Protocols

Detailed methodologies are crucial for the successful application of D-Ribose-1,2-¹³C₂ in research. The following sections provide adapted protocols for its synthesis, purification, and analysis.

Synthesis and Purification of ¹³C-Labeled D-Ribose (Chemi-enzymatic Method Adaptation)

Principle: This method involves a series of enzymatic and chemical reactions to introduce ¹³C labels at specific positions of the ribose molecule.

Materials:

-

¹³C-labeled precursors (e.g., [1,2-¹³C₂]acetate)

-

Enzymes for specific reactions (e.g., aldolase)

-

Chemical reagents for cyclization and purification

-

Chromatography columns (e.g., ion-exchange and size-exclusion)

-

NMR and Mass Spectrometry for verification

Procedure:

-

Enzymatic Condensation: Utilize an appropriate enzyme, such as aldolase, to condense a ¹³C-labeled precursor with a suitable acceptor molecule to form a linear ¹³C-labeled pentose phosphate.

-

Dephosphorylation: The resulting sugar phosphate is dephosphorylated using a phosphatase enzyme.

-

Cyclization: The linear sugar is chemically induced to cyclize into its furanose or pyranose ring structures.

-

Purification: The reaction mixture is purified using a combination of ion-exchange chromatography to remove charged molecules and size-exclusion chromatography to separate the labeled ribose from other components.

-

Verification: The final product's identity, isotopic enrichment, and purity are confirmed using NMR spectroscopy and mass spectrometry.

HPLC Analysis of D-Ribose

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of D-Ribose-1,2-¹³C₂.

Principle: This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Instrumentation and Columns:

-

HPLC system with a refractive index (RI) detector or a UV detector (at 190 nm).[13][14]

-

A suitable column for sugar analysis, such as a Sugar Pak I column or a Chromolith® NH2 column.[13][14]

Mobile Phase and Conditions (Example 1):

Mobile Phase and Conditions (Example 2):

-

Mobile Phase: Acetonitrile and water (85:15, v/v).[14]

-

Column: Chromolith® NH2.[14]

-

Flow Rate: 3 mL/min.[14]

-

Detector: UV, 190 nm.[14]

Procedure:

-

Sample Preparation: Dissolve a known amount of D-Ribose-1,2-¹³C₂ in the mobile phase.

-

Injection: Inject the sample into the HPLC system.

-

Detection: Monitor the elution profile using the appropriate detector.

-

Quantification: The purity is determined by integrating the area of the D-ribose peak relative to the total area of all peaks.

NMR Spectroscopy of ¹³C-Labeled Ribose

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the position of the ¹³C labels and the overall structure of D-Ribose-1,2-¹³C₂.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The presence of ¹³C atoms at specific positions will result in characteristic signals and coupling patterns in the NMR spectrum.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

NMR tubes.

-

Deuterated solvent (e.g., D₂O).

Procedure:

-

Sample Preparation: Dissolve the D-Ribose-1,2-¹³C₂ sample in a deuterated solvent.

-

Data Acquisition: Acquire one-dimensional ¹³C and ¹H NMR spectra. Two-dimensional correlation experiments (e.g., HSQC, HMBC) can also be performed to confirm connectivity.

-

Spectral Analysis: The chemical shifts and coupling constants of the ¹³C signals will confirm the location of the isotopic labels. For D-ribose in solution, multiple anomeric forms (α/β furanose and pyranose) will be present, leading to a complex spectrum. The signals corresponding to C1 and C2 will show characteristic ¹³C-¹³C coupling.

This technical guide provides a foundational understanding of D-Ribose-1,2-¹³C₂ for its effective use in research. The provided protocols and diagrams serve as a starting point for experimental design and data interpretation. For specific applications, further optimization of these methods may be required.

References

- 1. researchgate.net [researchgate.net]

- 2. Rates of decomposition of ribose and other sugars: implications for chemical evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formaldehyde produced from d-ribose under neutral and alkaline conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. D-ribose induces nephropathy through RAGE-dependent NF-κB inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High Performance Liquid Chromatography Analysis of D-Ribose Content in Glucose Zymotic Fluid [cjcu.jlu.edu.cn]

- 14. HPLC Analysis of Monosaccharides Ribose, Xylitol, and Mannose on Chromolith® NH2 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for D-Ribose-1,2-¹³C₂ Labeling in Mammalian Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using labeled metabolites is a powerful technique to delineate metabolic pathways and quantify metabolic fluxes within cells. D-Ribose, a central component of nucleotides (ATP, GTP, etc.) and nucleic acids (RNA and DNA), is synthesized primarily through the pentose phosphate pathway (PPP).[1][2][3] The use of D-Ribose specifically labeled with heavy isotopes, such as D-Ribose-1,2-¹³C₂, allows for the direct tracing of exogenous ribose uptake and its subsequent incorporation into various biomolecules.[4] This provides valuable insights into nucleotide metabolism, salvage pathways, and the interplay between the PPP and glycolysis.

These application notes provide a detailed protocol for utilizing D-Ribose-1,2-¹³C₂ in mammalian cell culture to trace its metabolic fate. This methodology is particularly relevant for research in cancer metabolism, metabolic disorders, and for assessing the mechanism of action of drugs that target nucleotide synthesis or related pathways.[1]

Core Principles

When mammalian cells are cultured in a medium containing D-Ribose-1,2-¹³C₂, the labeled ribose is transported into the cell and phosphorylated to ribose-5-phosphate. This key intermediate can then be incorporated into newly synthesized nucleotides, such as ATP and UTP, through the purine and pyrimidine synthesis pathways. By using mass spectrometry to analyze the mass isotopologue distribution (MID) of these downstream metabolites, the contribution of exogenous ribose to these pathways can be quantified. The ¹³C label at the first and second carbon positions provides a distinct isotopic signature to track the carbon backbone of the ribose molecule.

Metabolic Pathway of D-Ribose-1,2-¹³C₂

Caption: Metabolic fate of D-Ribose-1,2-¹³C₂ in mammalian cells.

Experimental Protocols

This section details the necessary steps for conducting a D-Ribose-1,2-¹³C₂ labeling experiment in adherent mammalian cell culture.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| D-Ribose-1,2-¹³C₂ | MedChemExpress | HY-W018772-P00001 |

| Base Medium (e.g., DMEM, RPMI-1640, ribose-free) | Gibco/Thermo Fisher Scientific | Varies |

| Dialyzed Fetal Bovine Serum (dFBS) | Gibco/Thermo Fisher Scientific | 26400044 |

| Penicillin-Streptomycin | Gibco/Thermo Fisher Scientific | 15140122 |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco/Thermo Fisher Scientific | 10010023 |

| 0.25% Trypsin-EDTA | Gibco/Thermo Fisher Scientific | 25200056 |

| 80% Methanol (LC-MS Grade), pre-chilled to -80°C | Fisher Scientific | A456-4 |

| Water (LC-MS Grade) | Fisher Scientific | W6-4 |